(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid
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Overview
Description
(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a dimethyl-substituted thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid: can be compared with other thiomorpholine derivatives and compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities. The presence of the tert-butoxycarbonyl group provides protection for the amine functionality, while the dimethyl groups and thiomorpholine ring contribute to its overall stability and reactivity.
Properties
IUPAC Name |
(3S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-6-7-18-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKMGYZIESQLPP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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